1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups . Similarly, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives is achieved through electrophilic substitution reactions . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV spectroscopy, as well as X-ray diffraction analysis . These studies provide detailed information on the geometry, bond lengths, angles, and the overall conformation of the molecules. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For example, the novel series of 1,4-disubstituted pyrrolidinone derivatives were prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which underwent reactions with sodium nitrite, phenyldiazonium chlorides, and other reagents to yield compounds with nitroso, azo, hydrazone, azole, and triazine moieties . These reactions demonstrate the versatility of pyrrolidine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical studies. The spectroscopic (FT-IR, FT-Raman, NMR, and UV) and NBO analyses provide insights into the stability of the molecule, hyperconjugative interactions, charge delocalization, and chemical reactivity . The molecular electrostatic potential (MEP) surface map is used to understand the charge transfer within the molecule . Additionally, the antibacterial and antioxidant activities of some derivatives have been evaluated, indicating potential biological applications .
Scientific Research Applications
Antioxidant and Anticholinergic Activities
- Synthesis and Biological Activities : The compound 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrated potent antioxidant activities, comparable to standard antioxidants like α-tocopherol and butylated hydroxyanisole. Additionally, they exhibited significant anticholinergic activities, with Ki values ranging from 2.60 ± 0.75 to 16.36 ± 2.67 nM against acetylcholinesterase (AChE) and 13.10 ± 3.33 to 54.47 ± 13.53 nM against butyrylcholinesterase (BChE) (Rezai et al., 2018).
Safety And Hazards
Safety and hazard analysis involves determining the potential risks associated with handling and using the compound. This can include toxicity information, flammability, reactivity, and environmental hazards.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
properties
IUPAC Name |
1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFOXHGBFTXKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387779 | |
Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
91348-51-5 | |
Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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